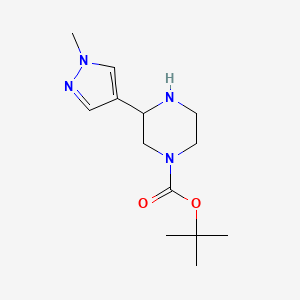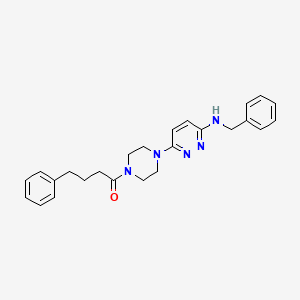
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular weight of the compound is 353.47 . The molecular formula is C20 H27 N5 O . The compound follows Lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .Chemical Reactions Analysis
The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The signals of the corresponding protons and carbon atoms were verified on the basis of their chemical shifts, multiplicities, and coupling constants .Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.47 and a molecular formula of C20 H27 N5 O . It follows Lipinski’s rule of five .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Glucan Synthase Inhibitors : Compounds related to 1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one have been studied for their potential as β-1,3-glucan synthase inhibitors, which are significant in the treatment of fungal infections like Candida glabrata. For instance, a related compound, 2-(3,5-difluorophenyl)-4-(3-fluorocyclopentyloxy)-5-[4-(isopropylsulfonyl)piperazin-1-yl]-pyridazin-3(2H)-one, has shown efficacy in a mouse model of Candida glabrata infection (Ting et al., 2011).
- Antimalarial Agents : Certain derivatives of 1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one have been investigated for their antimalarial activity. Structural analysis of these derivatives has helped in understanding their biological activity against malaria (Cunico et al., 2009).
Structural Analysis and Crystallography
- Molecular Structure Insights : The molecular structure and crystallography of related compounds have been studied. These studies offer insights into the geometry and intermolecular interactions, which are crucial for understanding the biological activity of these compounds (Aydın et al., 2012).
Application in Cancer Research
- Anti-Bone Cancer Activity : Some derivatives have been evaluated for their potential anti-bone cancer activities. This includes studies involving molecular docking and evaluation against human bone cancer cell lines, indicating potential therapeutic applications in oncology (Lv et al., 2019).
Anti-Inflammatory Research
- Piperazinylthienylpyridazine Derivatives : Derivatives have been synthesized and assessed for their anti-inflammatory activities. Such studies are crucial in drug discovery for conditions involving inflammation (Refaat et al., 2007).
Antibacterial and Enzyme Inhibition
- Bacterial Biofilm and MurB Inhibitors : Novel derivatives containing piperazine linkers have shown significant inhibitory activities against bacterial strains and MurB enzyme, indicating potential applications in treating bacterial infections (Mekky & Sanad, 2020).
Anticancer Agents
- Evaluation Against Cancer Cell Lines : A series of derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer agents (Murty et al., 2011).
Propriétés
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c31-25(13-7-12-21-8-3-1-4-9-21)30-18-16-29(17-19-30)24-15-14-23(27-28-24)26-20-22-10-5-2-6-11-22/h1-6,8-11,14-15H,7,12-13,16-20H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSRNNDXCAWOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435042.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2435044.png)


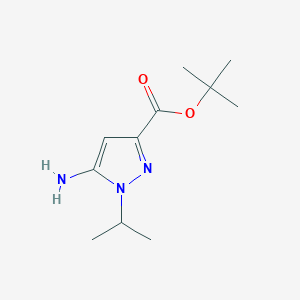
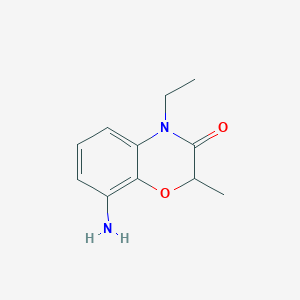
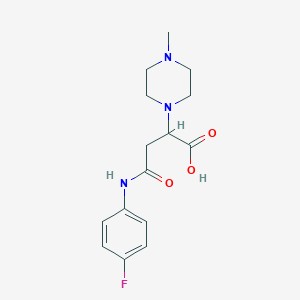
![(E)-4-(Dimethylamino)-N-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2435056.png)
![5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2435057.png)
![5-{[4-(benzoylamino)phenoxy]methyl}-N-(3-methoxypropyl)isoxazole-3-carboxamide](/img/structure/B2435059.png)


